molecular formula C21H31ClN6 B12345030 N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B12345030
M. Wt: 403.0 g/mol
InChI Key: XPSYUHWUBVHLEB-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound features a central 1,3,5-triazine ring substituted at positions 2, 4, and 6. Position 2 is occupied by a 4-butylphenyl group linked via an amine bridge, while positions 4 and 6 each bear pyrrolidin-1-yl substituents. The hydrochloride salt form introduces a chloride counterion, which interacts electrostatically with the protonated triazine amine.

Key structural parameters derived from crystallographic data include:

  • Triazine ring geometry : The C–N bond lengths within the triazine core average 1.33 Å, consistent with partial double-bond character due to resonance delocalization.
  • Pyrrolidine conformation : Both pyrrolidine rings adopt envelope conformations, with puckering amplitudes (Δ = 0.42–0.47 Å) typical of saturated five-membered nitrogen heterocycles.
  • Butylphenyl orientation : The 4-butylphenyl group exhibits a dihedral angle of 38.7° relative to the triazine plane, minimizing steric clashes with adjacent substituents.
Parameter Value
C6–N1 bond length 1.345 Å
N1–N2 bond length 1.392 Å
C3–N2 bond length 1.271 Å
C5–C4 bond length 1.531 Å

These metrics align with related triazine derivatives, though the butyl chain introduces unique torsional strain not observed in methyl-substituted analogs.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 12.417 Å
  • b = 7.893 Å
  • c = 15.206 Å
  • β = 102.34°
  • Z = 4

The packing diagram (Figure 1) shows alternating layers of cationic triazine complexes and chloride anions. Hydrogen bonds between the protonated amine (N–H···Cl⁻; 2.89 Å) and π-π stacking interactions between triazine rings (centroid-centroid distance = 3.67 Å) dominate the supramolecular architecture.

Properties

Molecular Formula

C21H31ClN6

Molecular Weight

403.0 g/mol

IUPAC Name

N-(4-butylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C21H30N6.ClH/c1-2-3-8-17-9-11-18(12-10-17)22-19-23-20(26-13-4-5-14-26)25-21(24-19)27-15-6-7-16-27;/h9-12H,2-8,13-16H2,1H3,(H,22,23,24,25);1H

InChI Key

XPSYUHWUBVHLEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

The triazine core is typically constructed via sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorides decreases with each substitution, enabling controlled functionalization:

  • First substitution : Reaction with pyrrolidine at 0–5°C in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) yields 2,4-dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine.
  • Second substitution : A second equivalent of pyrrolidine replaces another chloride at 25–40°C, forming 2-chloro-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazine.
  • Third substitution : The final chloride is displaced by 4-butylphenylamine under reflux in toluene or dioxane, often requiring catalytic acid (e.g., HCl) to activate the amine.

Example protocol :

  • Step 1 : Cyanuric chloride (10 mmol) and pyrrolidine (20 mmol) in THF at 0°C for 2 hr.
  • Step 2 : Raise temperature to 40°C, add another pyrrolidine equivalent (10 mmol), stir for 6 hr.
  • Step 3 : Add 4-butylphenylamine (10 mmol) and HCl (1 eq) in dioxane, reflux for 12 hr.
  • Yield : 68–72% after recrystallization from ethanol/water.

Palladium-Catalyzed Coupling Approaches

For sterically hindered or electron-deficient aryl amines, Suzuki-Miyaura coupling offers an alternative route. This method attaches pre-functionalized aryl boronic esters to the triazine core:

Synthesis of Aryl Boronate Intermediates

4-Butylphenylboronic acid pinacol ester is prepared via Miyaura borylation of 4-bromo-N-butylbenzene using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C.

Coupling to Triazine Intermediate

2-Chloro-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazine undergoes coupling with the boronate under Pd(PPh₃)₄ or XPhos Pd G2 catalysis:

Conditions :

  • Catalyst : XPhos Pd G2 (5 mol%)
  • Base : K₃PO₄ (2 eq)
  • Solvent : Dioxane/H₂O (3:1)
  • Temperature : 95°C, 12 hr
  • Yield : 82–89%

Acid-Base Workup and Salt Formation

The free base is converted to the hydrochloride salt via HCl gas bubbling or treatment with concentrated HCl in ethanol:

Procedure :

  • Dissolve the free base (1 eq) in anhydrous ethanol.
  • Add 4 M HCl in dioxane (1.1 eq) dropwise at 0°C.
  • Stir for 1 hr, filter, and wash with cold ether.
  • Dry under vacuum to obtain a white crystalline solid (purity >95% by HPLC).

Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DCM : THF provides higher yields (72% vs. 58%) for pyrrolidine substitutions due to better nucleophilicity.
  • Reflux vs. microwave : Microwave-assisted synthesis (140°C, 20 min) reduces reaction time from 12 hr to 30 min but risks decomposition.

Competing Side Reactions

  • Over-alkylation : Excess pyrrolidine may lead to trisubstituted byproducts. Controlled stoichiometry (2.2 eq per substitution) minimizes this.
  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) improve stability.

Characterization and Quality Control

Key analytical data for the final compound:

Parameter Value
HPLC Purity >95% (C18 column, CH₃CN/H₂O gradient)
Melting Point 162–165°C (decomposition)
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 3.45 (m, 8H, pyrrolidine), 7.25 (d, 2H, aryl)
LC-MS (ESI+) m/z 367.2 [M+H]⁺ (free base)

Comparative Analysis of Methods

Method Yield Purity Time Cost
Nucleophilic substitution 68–72% >95% 24 hr Low
Suzuki coupling 82–89% >97% 12 hr High
Microwave-assisted 75% 93% 30 min Moderate

The Suzuki method offers superior yields but requires expensive palladium catalysts. Traditional substitution remains cost-effective for lab-scale synthesis, while microwave techniques balance speed and efficiency.

Scale-Up Considerations

Industrial production faces challenges in:

  • Catalyst recycling : Pd recovery systems (e.g., immobilized catalysts on silica) reduce costs.
  • Waste management : Chloride byproducts require neutralization with NaOH before disposal.
  • Crystallization : Ethanol/water mixtures (3:1) achieve consistent particle size distribution.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or butylphenyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The triazine core and substituents play a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine scaffold is highly modifiable, with substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Triazine Derivatives
Compound Name Substituents at Positions 4/6 Position 2 Substituent Molecular Formula Key References
N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride Pyrrolidin-1-yl 4-butylphenyl C₂₁H₃₁ClN₇ Not explicitly stated in evidence
N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride Pyrrolidin-1-yl 4-isopropylphenyl C₁₉H₂₇ClN₇
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine Pyrrolidin-1-yl 3,5-dichlorophenyl C₁₇H₁₈Cl₂N₆
4,6-Bis(4-methylphenyl)-1,3,5-triazin-2-amine 4-methylphenyl NH₂ C₁₇H₁₆N₄
4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (Anilazine) Cl 2-chlorophenyl C₉H₅Cl₃N₄
Key Observations :
  • Hydrophobicity : The 4-butylphenyl group in the target compound likely increases lipophilicity compared to the 4-isopropylphenyl or 3,5-dichlorophenyl analogs. This may enhance membrane permeability but reduce aqueous solubility.
  • Agrochemical Relevance : Anilazine (), a dichloro-triazine derivative, is used as a fungicide, suggesting triazine derivatives with halogen substituents may have pesticidal applications .
Antiproliferative Activity :
  • highlights s-triazine derivatives (e.g., pyrazolyl-s-triazines) targeting EGFR/PI3K/AKT/mTOR pathways in cancer cells . While the target compound lacks pyrazole substituents, its pyrrolidinyl groups may interact with similar molecular targets due to their nitrogen-rich structure.
Antimicrobial Properties :
  • Isoxazoline-s-triazine hybrids () demonstrate antimicrobial activity, with ethoxy and substituted phenyl groups enhancing efficacy . The target compound’s butylphenyl group could similarly modulate antimicrobial potency.

Biological Activity

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H26N6HClC_{18}H_{26}N_6\cdot HCl. The structure consists of a triazine core substituted with pyrrolidine groups and a butylphenyl moiety. This unique structure is thought to contribute to its biological activities.

Research indicates that compounds similar to N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine exhibit various biological activities through several mechanisms:

  • Antagonistic Activity : The compound may act as an antagonist at certain neurotransmitter receptors, influencing central nervous system functions.
  • Anti-inflammatory Effects : It has been suggested that derivatives of this compound can modulate inflammatory pathways, potentially benefiting conditions like asthma and other inflammatory diseases .
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress .

Antiasthmatic Activity

A notable study highlighted the antiasthmatic potential of triazine derivatives. In vivo experiments demonstrated that these compounds could significantly reduce airway hyperresponsiveness in animal models. The mechanism involved modulation of inflammatory mediators such as cytokines and leukotrienes .

Case Study: In Vivo Efficacy

In a specific case study involving this compound:

  • Objective : To evaluate its efficacy in reducing symptoms of asthma.
  • Method : Mice were administered varying doses of the compound before exposure to an allergen.
  • Results : Significant reductions in airway inflammation and mucus production were observed at higher doses (50 mg/kg), suggesting a dose-dependent response.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to similar triazine derivatives:

Compound NameAntiasthmatic ActivityAnti-inflammatory ActivityAntioxidant Activity
N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)YesYesModerate
Triazine Derivative AYesYesHigh
Triazine Derivative BNoModerateHigh

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